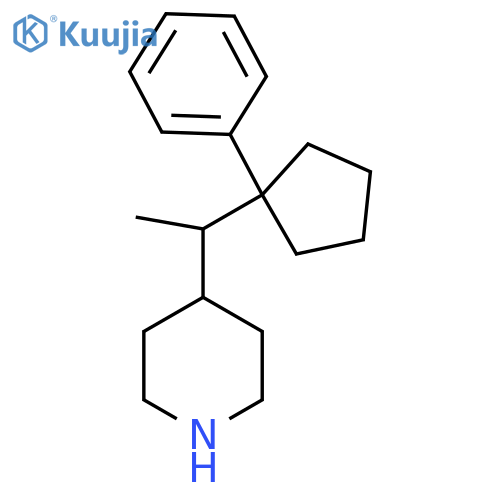

Cas no 2228383-75-1 (4-1-(1-phenylcyclopentyl)ethylpiperidine)

4-1-(1-phenylcyclopentyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-1-(1-phenylcyclopentyl)ethylpiperidine

- 2228383-75-1

- 4-[1-(1-phenylcyclopentyl)ethyl]piperidine

- EN300-1864895

-

- インチ: 1S/C18H27N/c1-15(16-9-13-19-14-10-16)18(11-5-6-12-18)17-7-3-2-4-8-17/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3

- InChIKey: SRMLRHILAHWNPX-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC1)C(C)C1(C2C=CC=CC=2)CCCC1

計算された属性

- せいみつぶんしりょう: 257.214349865g/mol

- どういたいしつりょう: 257.214349865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 12Ų

4-1-(1-phenylcyclopentyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1864895-1.0g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1864895-10.0g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1864895-2.5g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 2.5g |

$2688.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-0.25g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-5.0g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1864895-0.1g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-5g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 5g |

$3977.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-0.05g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 0.05g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-0.5g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1864895-10g |

4-[1-(1-phenylcyclopentyl)ethyl]piperidine |

2228383-75-1 | 10g |

$5897.0 | 2023-09-18 |

4-1-(1-phenylcyclopentyl)ethylpiperidine 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

4-1-(1-phenylcyclopentyl)ethylpiperidineに関する追加情報

4-1-(1-phenylcyclopentyl)ethylpiperidine: A Comprehensive Overview

The compound with CAS No. 2228383-75-1, commonly referred to as 4-1-(1-phenylcyclopentyl)ethylpiperidine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted cyclopentyl group. The piperidine moiety, a six-membered ring containing one nitrogen atom, is a common structural element in many bioactive compounds. The 1-phenylcyclopentyl substituent adds further complexity and potential for interaction with biological systems.

Recent studies have highlighted the potential of 4-1-(1-phenylcyclopentyl)ethylpiperidine in drug discovery and development. Researchers have explored its ability to modulate various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). These studies suggest that the compound may have applications in treating conditions such as pain, inflammation, and neurological disorders. The cyclopentyl group is known to enhance the lipophilicity of the molecule, which can improve its bioavailability and pharmacokinetic properties.

The synthesis of 4-1-(1-phenylcyclopentyl)ethylpiperidine involves a multi-step process that typically begins with the preparation of the cyclopentane derivative. The introduction of the phenyl group is achieved through Friedel-Crafts alkylation or other similar reactions. Subsequent steps involve the formation of the piperidine ring, often through ring-closing reactions or reductive amination. The optimization of these steps is critical to ensure high yields and purity of the final product.

In terms of physical properties, 4-1-(1-phenylcyclopentyl)ethylpiperidine exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent advancements in computational chemistry have allowed researchers to model the molecular interactions of 4-1-(1-phenylcyclopentyl)ethylpiperidine with target proteins. These studies have provided insights into the compound's binding affinity and selectivity, which are crucial for its potential therapeutic applications. For instance, molecular docking simulations have revealed that the compound can bind effectively to certain opioid receptors, suggesting its role in pain management.

The biological evaluation of 4-1-(1-phenylcyclopentyl)ethylpiperidine has been conducted using various in vitro and in vivo models. In vitro assays have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo studies using animal models have further confirmed its anti-inflammatory and analgesic properties.

One of the most promising areas of research involving 4-1-(1-phenylcyclopentyl)ethylpiperidine is its potential application in neurodegenerative diseases. Preclinical studies have shown that the compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions such as Parkinson's disease and depression.

In conclusion, 4-1-(1-phenylcyclopentyl)ethylpiperidine (CAS No. 2228383-75-1) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool for addressing various therapeutic challenges. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel pharmaceutical agents.

2228383-75-1 (4-1-(1-phenylcyclopentyl)ethylpiperidine) 関連製品

- 1824221-28-4((1-Azido-3-methylbutan-2-yl)benzene)

- 2138556-47-3(3-cyclobutyl-N,4-dimethylcyclohexan-1-amine)

- 118249-83-5(Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate)

- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)

- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)

- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)

- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)

- 1806848-39-4(Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)

- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1293156-74-7(N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide)